molecular formula C9H5ClIN B3248154 3-Chloro-7-iodoisoquinoline CAS No. 1841079-91-1

3-Chloro-7-iodoisoquinoline

Cat. No.: B3248154
CAS No.: 1841079-91-1
M. Wt: 289.50 g/mol
InChI Key: LSFYKUKSLQSVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-7-iodoisoquinoline is a heterocyclic organic compound with the molecular formula C9H5ClIN. It is a derivative of isoquinoline, characterized by the presence of chlorine and iodine atoms at the 3rd and 7th positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-iodoisoquinoline typically involves halogenation reactions. One common method is the sequential halogenation of isoquinoline derivatives. For instance, starting with isoquinoline, chlorination at the 3rd position can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). Subsequently, iodination at the 7th position can be carried out using iodine (I2) in the presence of an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-7-iodoisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide (NaN3) for azidation, or organolithium reagents for lithiation, are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed: The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

3-Chloro-7-iodoisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-7-iodoisoquinoline in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

    3-Chloroisoquinoline: Lacks the iodine atom at the 7th position, which may affect its reactivity and biological activity.

    7-Iodoisoquinoline: Lacks the chlorine atom at the 3rd position, leading to different chemical properties and applications.

    3-Bromo-7-iodoisoquinoline:

Uniqueness: 3-Chloro-7-iodoisoquinoline is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and potential for diverse applications. The combination of these halogens can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets .

Properties

IUPAC Name

3-chloro-7-iodoisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFYKUKSLQSVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310175
Record name 3-Chloro-7-iodoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1841079-91-1
Record name 3-Chloro-7-iodoisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1841079-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-7-iodoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-7-iodoisoquinoline
Reactant of Route 2
Reactant of Route 2
3-Chloro-7-iodoisoquinoline
Reactant of Route 3
3-Chloro-7-iodoisoquinoline
Reactant of Route 4
3-Chloro-7-iodoisoquinoline
Reactant of Route 5
3-Chloro-7-iodoisoquinoline
Reactant of Route 6
Reactant of Route 6
3-Chloro-7-iodoisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.